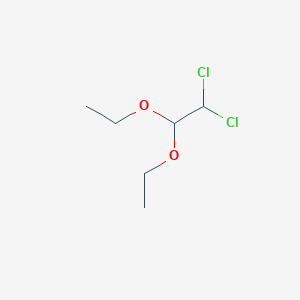

Dichloroacetaldehyde diethyl acetal

Description

The exact mass of the compound 1,1-Dichloro-2,2-diethoxyethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dichloro-2,2-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHLQZJRWKQATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060700 | |

| Record name | 1,1-Dichloro-2,2-diethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-33-0 | |

| Record name | Dichloroacetaldehyde diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloro-2,2-diethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dichloro-2,2-diethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-2,2-diethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dichloroacetaldehyde Diethyl Acetal: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed overview of the chemical and physical properties, synthesis, reactivity, and safety considerations of dichloroacetaldehyde diethyl acetal. Primarily utilized as a synthetic intermediate in the pharmaceutical and agrochemical industries, this organochlorine compound serves as a protected form of the reactive dichloroacetaldehyde. This document consolidates key data, presents detailed experimental protocols, and visualizes synthetic and reactive pathways to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction

This compound, also known as 1,1-dichloro-2,2-diethoxyethane, is an organic compound with the chemical formula C₆H₁₂Cl₂O₂.[1] As a chlorinated aldehyde derivative, its primary role in organic synthesis is to act as a precursor and building block for more complex molecules.[2] The diethyl acetal group provides a stable protecting group for the otherwise reactive dichloroacetaldehyde moiety, allowing for selective chemical transformations at other positions of a molecule. This guide aims to provide an in-depth summary of its chemical properties and synthetic utility.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] A comprehensive summary of its key physical and chemical properties is provided in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₂Cl₂O₂ | [1][3] |

| Molecular Weight | 187.06 g/mol | [1][3] |

| CAS Number | 619-33-0 | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 183-184 °C | [1] |

| Density | 1.138 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.436 | [1] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Peak Assignments | Source |

| ¹H NMR (in CDCl₃) | δ 5.60 (d, 1H, J=5.8 Hz), 4.62 (t, 1H, J=5.8 Hz), 3.78-3.66 (m, 2H), 3.71-3.59 (m, 2H), 1.27 (t, 6H, J=7.1 Hz) | [4] |

| ¹³C NMR (Predicted) | ~101 (CH(OR)₂), ~70 (CHCl₂), ~63 (OCH₂CH₃), ~15 (OCH₂CH₃) | |

| IR (Liquid Film) | Key stretches expected: C-H, C-O, C-Cl | [5] |

| Mass Spectrometry (EI) | Major fragments expected from loss of ethoxy groups and chlorine. | [5] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound involves the reaction of dichloroacetaldehyde with ethanol in the presence of an acid catalyst.[2] Another approach is the chlorination of acetaldehyde followed by acetalization.[2]

Synthesis via Acetalization of Dichloroacetaldehyde

This method involves the direct reaction of dichloroacetaldehyde with ethanol.

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dichloroacetaldehyde (1 mole equivalent).

-

Add an excess of absolute ethanol (2.5-3 mole equivalents).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or anhydrous hydrogen chloride.

-

The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily centered around the acetal and dichloromethyl groups.

Hydrolysis

In the presence of aqueous acid, the acetal can be hydrolyzed to regenerate dichloroacetaldehyde and ethanol.[2] This deprotection is a key reaction in its synthetic applications.

Reduction and Condensation

The compound can undergo reduction to form dichloroethanol when treated with reducing agents like lithium aluminum hydride.[2] It can also participate in condensation reactions with other electrophiles to form more complex molecules.[2]

Hydrolysis Reaction Pathway

Caption: Hydrolysis of this compound.

Role in Drug Development and Biological Activity

This compound is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] There is no substantial evidence in the reviewed literature to suggest that it has a direct role in biological signaling pathways or possesses significant intrinsic biological activity. Its utility lies in its role as a synthetic intermediate.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 3: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement Codes |

| H226: Flammable liquid and vapor | Flammable Liquid 3 | P210, P233, P240, P241 |

| H315: Causes skin irritation | Skin Irritation 2 | P303 + P361 + P353 |

| H319: Causes serious eye irritation | Eye Irritation 2 | P305 + P351 + P338 |

| H335: May cause respiratory irritation | STOT SE 3 |

This is not an exhaustive list of all safety precautions. Always consult the material safety data sheet (MSDS) before handling.

Personal Protective Equipment (PPE): Use of eye shields and gloves is recommended.[1]

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its role as a protected form of dichloroacetaldehyde allows for its application in the multi-step synthesis of complex target molecules in the pharmaceutical and chemical industries. This guide provides essential data and protocols to support its safe and effective use in a research and development setting.

References

Synthesis of Dichloroacetaldehyde Diethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetaldehyde diethyl acetal, also known as 1,1-dichloro-2,2-diethoxyethane, is a valuable chemical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates a protected aldehyde functionality and two chlorine atoms, making it a versatile building block for the introduction of a dichloroethylidene moiety into more complex molecules. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its preparation in a laboratory setting.

Synthetic Pathways

Several synthetic strategies have been reported for the preparation of chloroacetaldehyde acetals. The most relevant and adaptable methods for the synthesis of this compound are detailed below. While specific literature detailing the synthesis of the dichloro- derivative is scarce, the following protocols for the analogous monochloro- compound provide a strong foundation for its preparation.

Method 1: Chlorination of Acetaldehyde Diethyl Acetal

One of the most direct routes involves the chlorination of commercially available acetaldehyde diethyl acetal. This method is advantageous as it starts from a readily accessible material. The reaction proceeds by the substitution of hydrogen atoms on the carbon adjacent to the acetal group with chlorine.

Reaction Scheme:

Method 2: Reaction of Vinyl Acetate with Chlorine in Ethanol

Another common approach is the reaction of vinyl acetate with chlorine in the presence of an alcohol. In this case, ethanol serves as both the solvent and the reactant to form the diethyl acetal. This method is efficient and has been reported to produce good yields for the monochloro- derivative.[1]

Reaction Scheme:

Method 3: Acid-Catalyzed Acetalization of Dichloroacetaldehyde

The most straightforward conceptual approach is the direct acetalization of dichloroacetaldehyde with ethanol in the presence of an acid catalyst. This reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction must be removed.

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of chloroacetaldehyde diethyl acetal, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Synthesis of Chloroacetaldehyde Diethyl Acetal via Chlorination

| Parameter | Value | Reference |

| Starting Material | Acetaldehyde diethyl acetal | PrepChem.com |

| Reagent | Gaseous chlorine | PrepChem.com |

| Solvent | None (neat) | PrepChem.com |

| Reaction Temperature | 40-45 °C | PrepChem.com |

| Work-up | Neutralization with sodium ethoxide, fractional distillation | PrepChem.com |

| Yield | 70% | [2] |

Table 2: Synthesis of Chloroacetaldehyde Diethyl Acetal from Vinyl Acetate

| Parameter | Value | Reference |

| Starting Material | Vinyl acetate | US Patent 4,642,390 |

| Reagents | Chlorine, Ethanol | US Patent 4,642,390 |

| Yield | 78% | [1] |

| Product Boiling Point | 54 °C at 16 mmHg | [1] |

| Product Refractive Index | 1.4171 ± 0.0005 at 20 °C | [1] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the related monochloroacetaldehyde diethyl acetal. These should be adapted and optimized for the synthesis of the dichloro- derivative, likely requiring adjustments in stoichiometry of the chlorinating agent and purification conditions.

Protocol 1: Chlorination of Acetaldehyde Diethyl Acetal

This protocol is adapted from a procedure for the synthesis of chloroacetaldehyde diethyl acetal.[2]

Materials:

-

Acetaldehyde diethyl acetal (1 mole)

-

Gaseous chlorine (2 moles, passed through a drying agent)

-

Sodium ethoxide in anhydrous ethanol (sufficient amount for neutralization)

-

Anhydrous ethanol

Equipment:

-

Three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas trap.

-

Cooling bath

-

Distillation apparatus

Procedure:

-

Charge the three-necked flask with 1 mole of acetaldehyde diethyl acetal.

-

With vigorous stirring, begin to bubble dry gaseous chlorine through the acetal.

-

Maintain the reaction temperature between 40-45 °C using a cooling bath as the reaction is exothermic.

-

Continue the addition of chlorine until the theoretical amount has been added. The reaction mixture will become denser and may change color.

-

After the addition of chlorine is complete, slowly add a solution of sodium ethoxide in anhydrous ethanol to neutralize the hydrochloric acid formed during the reaction. Monitor the pH to ensure complete neutralization.

-

The neutralized reaction mixture is then subjected to fractional distillation to isolate the this compound.

Protocol 2: Reaction of Vinyl Acetate with Chlorine in Ethanol

This protocol is based on a patented procedure for the synthesis of chloroacetaldehyde diethyl acetal.[1]

Materials:

-

Vinyl acetate

-

Chlorine

-

Ethanol (in excess)

-

Calcium hydroxide (for neutralization)

Equipment:

-

Reaction vessel equipped with inlets for gas and liquid, a cooling system, and a stirrer.

-

Distillation apparatus

Procedure:

-

Charge a cooled reactor with an excess of ethanol.

-

Simultaneously introduce chlorine gas and vinyl acetate into the reactor while maintaining a low temperature (typically below 20 °C).

-

After the addition is complete, allow the reaction to stir for a short period.

-

Neutralize the reaction mixture by the slow addition of calcium hydroxide to a pH of approximately 3.1-3.4, while keeping the temperature between 40-50 °C.[1]

-

After neutralization, two phases will form. Separate the upper organic layer.[1]

-

The organic layer is then purified by fractional distillation under reduced pressure to yield the pure acetal.[1]

Visualizations

Reaction Pathway: Acetalization of Dichloroacetaldehyde

Caption: Acid-catalyzed acetalization of dichloroacetaldehyde with ethanol.

Experimental Workflow: General Synthesis and Purification

Caption: General experimental workflow for synthesis and purification.

Safety Considerations

-

Dichloroacetaldehyde is expected to be a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Chlorine gas is highly toxic and corrosive. Use a proper gas handling system and have a neutralization solution (e.g., sodium thiosulfate) readily available.

-

Acid catalysts such as sulfuric acid or hydrochloric acid are corrosive. Handle with care.

-

The reactions may be exothermic . Proper temperature control is crucial to avoid runaway reactions.

Conclusion

The synthesis of this compound can be approached through several synthetic routes, with the chlorination of acetaldehyde diethyl acetal and the reaction of vinyl acetate with chlorine in ethanol being promising methods based on analogous syntheses of the monochloro- derivative. The direct acid-catalyzed acetalization of dichloroacetaldehyde with ethanol is also a viable, though potentially equilibrium-limited, pathway. The provided experimental protocols for the monochloro- analog serve as a robust starting point for developing a specific and optimized procedure for this compound. Careful control of reaction conditions, particularly temperature and stoichiometry, followed by a thorough purification process, is essential for obtaining a high-purity product. Researchers and professionals in drug development can utilize this guide to facilitate the synthesis of this important chemical intermediate for their applications.

References

An In-Depth Technical Guide to Dichloroacetaldehyde Diethyl Acetal (CAS 619-33-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetaldehyde diethyl acetal, with the CAS number 619-33-0, is a chlorinated aldehyde derivative that serves as a versatile intermediate in organic synthesis.[1] Systematically named 1,1-dichloro-2,2-diethoxyethane, its structure features a stable diethyl acetal group which protects the reactive aldehyde functionality, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 619-33-0 | [1][3] |

| Molecular Formula | C₆H₁₂Cl₂O₂ | [1][3] |

| Molecular Weight | 187.06 g/mol | [1][3] |

| Boiling Point | 183-184 °C (lit.) | [3] |

| Density | 1.138 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.436 (lit.) | [3] |

| Flash Point | 59 °C (138.2 °F) - closed cup | |

| Solubility | Soluble in water (forms hydrates) and common organic solvents. | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been reported, primarily involving the protection of the dichloroacetaldehyde carbonyl group. The most common methods are outlined below.

Acetalization of Dichloroacetaldehyde with Ethanol

The most direct synthesis involves the reaction of dichloroacetaldehyde with ethanol in the presence of an acid catalyst.[1] The acetalization is a reversible equilibrium reaction, and to drive it towards the product, removal of water is essential.

Experimental Protocol: Acetalization of Dichloroacetaldehyde

-

Materials: Dichloroacetaldehyde, absolute ethanol, anhydrous calcium chloride (or another suitable dehydrating agent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, a solution of anhydrous calcium chloride in absolute ethanol is prepared and cooled in an ice bath.

-

Dichloroacetaldehyde is added dropwise to the cooled ethanolic solution with vigorous stirring.

-

A catalytic amount of the acid catalyst is carefully added to the mixture.

-

The reaction mixture is allowed to warm to room temperature and then stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as GC-MS.

-

Upon completion, the reaction mixture is neutralized, for instance, with powdered sodium bicarbonate, until the acid is fully quenched.[4]

-

The mixture is filtered to remove any solid residues.

-

The filtrate is washed with ice-cold water to remove any remaining water-soluble impurities. It is crucial to perform this step after neutralization as the acetal is sensitive to acidic hydrolysis.[4]

-

The organic layer is separated and dried over an anhydrous drying agent like potassium carbonate.[4]

-

The final product is purified by fractional distillation under reduced pressure.

-

Chlorination of Acetaldehyde followed by Acetalization

Another approach involves the chlorination of acetaldehyde to produce dichloroacetaldehyde, which is then subsequently converted to the diethyl acetal in situ or in a separate step.[1]

Hypochlorination of 1,2-Dichloroethylene

This method utilizes the reaction of chlorine and water with 1,2-dichloroethylene to generate dichloroacetaldehyde, which can then be isolated and subjected to acetalization with ethanol as described above.[1]

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the presence of the two chlorine atoms and the protected aldehyde functionality. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed in the presence of aqueous acid to regenerate the reactive dichloroacetaldehyde.[1] This property makes it an excellent synthetic equivalent of dichloroacetaldehyde.

Role in Heterocyclic Synthesis

A significant application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical agents.[2]

This compound is a key precursor in the Hantzsch thiazole synthesis. It reacts with thiourea in a cyclocondensation reaction to form 2-aminothiazole.[5] The 2-aminothiazole scaffold is a fundamental building block for a wide range of biologically active molecules, including sulfur drugs, biocides, and fungicides.[5]

Experimental Protocol: Synthesis of 2-Aminothiazole

-

Materials: this compound, thiourea, and a suitable solvent such as ethanol or isopropanol.

-

Procedure:

-

This compound and thiourea are dissolved in the solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is neutralized with a base, such as a concentrated solution of sodium hydroxide or sodium bicarbonate, to liberate the free 2-aminothiazole base.[5][6]

-

The product is then extracted with an organic solvent like diethyl ether.[5][6]

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield pure 2-aminothiazole.[5]

-

The logical workflow for this important synthesis is illustrated in the diagram below.

Caption: Synthesis workflow of 2-aminothiazole.

This acetal is also utilized as a precursor in the synthesis of other important heterocycles such as imidazoles and pyrazoles, which are prevalent in many drug candidates.[2]

Other Synthetic Applications

This compound can undergo various other chemical transformations:

-

Hydrolysis: In the presence of water and an acid catalyst, it hydrolyzes to regenerate dichloroacetaldehyde and ethanol.[1]

-

Reduction: It can be reduced by strong reducing agents like lithium aluminum hydride to form dichloroethanol.[1]

-

Condensation Reactions: The regenerated aldehyde can participate in condensation reactions with various nucleophiles.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

-

Infrared (IR) Spectroscopy: Key absorptions are expected around 1125 cm⁻¹ for the C-O stretching of the acetal and around 750 cm⁻¹ for the symmetric C-Cl stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the carbon bearing the two chlorine atoms (CHCl₂) typically appears as a triplet, while the methylene and methyl protons of the ethoxy groups will show characteristic quartet and triplet signals, respectively.

-

¹³C NMR: The spectrum will show distinct signals for the dichloromethyl carbon, the acetal carbon, and the carbons of the ethoxy groups.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of two chlorine atoms.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Classifications | GHS Hazard Statements | Precautionary Statements |

| Flammable Liquid 3 | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Skin Irritant 2 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Eye Irritant 2 | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| STOT SE 3 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Personal Protective Equipment (PPE): Eyeshields, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK) are recommended when handling this compound.

Storage: Store in a cool, well-ventilated place (2-8°C), away from heat and ignition sources. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its ability to serve as a stable precursor to the highly reactive dichloroacetaldehyde makes it an indispensable tool for organic chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for a reaction involving this compound, such as the synthesis of a heterocyclic compound.

Caption: General experimental workflow.

References

- 1. Buy this compound (EVT-312273) | 619-33-0 [evitachem.com]

- 2. Chloroacetaldehyde Dimethyl Acetal [anshulchemicals.com]

- 3. This compound 98 619-33-0 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 6. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

Technical Guide: Physical Properties of 1,1-dichloro-2,2-diethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 1,1-dichloro-2,2-diethoxyethane (CAS No. 619-33-0), a colorless liquid utilized in organic synthesis as a solvent and chemical intermediate. The information herein is intended to support laboratory research and development activities.

Core Physical and Chemical Properties

1,1-dichloro-2,2-diethoxyethane, also known as dichloroacetaldehyde diethyl acetal, is an organic compound with the molecular formula C₆H₁₂Cl₂O₂.

Structure:

(Where OEt represents an ethoxy group, -OCH₂CH₃)

The key physical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory applications.

Data Presentation: Physical Properties

| Property | Value | Units | Conditions |

| Molecular Weight | 187.06 | g/mol | |

| Boiling Point | 183 - 184 | °C | at 760 mmHg (lit.)[1][2] |

| Density | 1.138 | g/mL | at 25 °C (lit.)[1][2] |

| Refractive Index (n_D) | 1.436 | at 20 °C (lit.)[1][2] | |

| Flash Point | 59 / 140 | °C / °F | |

| Solubility | Soluble in Chloroform, Sparingly soluble in Methanol[2] | ||

| Appearance | Colorless liquid/oil[2][3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above. These are generalized protocols and may be adapted based on specific laboratory equipment and standards.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-scale method for its determination is the capillary method using a Thiele tube.

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

Thermometer (0-200 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-stable mineral oil

-

Heating source (e.g., Bunsen burner)

Procedure:

-

A small amount (a few milliliters) of 1,1-dichloro-2,2-diethoxyethane is placed into the small test tube.[3]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube filled with mineral oil, ensuring the sample is fully submerged but the open end of the test tube is above the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[4][5]

-

As the temperature rises, air trapped in the capillary tube will slowly exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[4][6]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[4]

Density Measurement (Digital Density Meter)

Density is the mass per unit volume of a substance. Modern digital density meters, operating on the oscillating U-tube principle, provide rapid and accurate measurements. This method is consistent with standards such as ASTM D4052.

Apparatus:

-

Digital Density Meter

-

Syringe for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

Calibration: The instrument is first calibrated according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 25 °C).

-

Sample Preparation: The 1,1-dichloro-2,2-diethoxyethane sample is brought to the measurement temperature (25 °C) and checked to ensure it is free of air bubbles.

-

Injection: A small volume of the liquid sample is carefully injected into the oscillating U-tube of the density meter using a syringe.[2] Care must be taken to avoid introducing air bubbles.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

Calculation: The instrument's software automatically calculates the density from the oscillation period and calibration data and displays the result, typically in g/mL or g/cm³.[2]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property used for identification and purity assessment.

Apparatus:

-

Abbe Refractometer

-

Monochromatic light source (typically a sodium lamp, 589 nm)

-

Circulating water bath for temperature control

-

Dropper or pipette

Procedure:

-

Setup: The refractometer is turned on, and the circulating water bath is set to the desired temperature (20 °C). The prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

-

Calibration: The instrument's calibration is checked using a standard liquid with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[7]

-

Sample Application: The prism assembly is opened, and a few drops of 1,1-dichloro-2,2-diethoxyethane are placed on the surface of the lower measuring prism.[7]

-

Measurement: The prisms are closed and locked. The user looks through the eyepiece and adjusts the coarse and fine control knobs until the light and dark fields are brought into view. The compensator knob is adjusted to eliminate any color fringe and sharpen the dividing line.

-

Reading: The control knobs are adjusted until the sharp dividing line is centered on the crosshairs of the eyepiece.[8] The refractive index value is then read from the instrument's scale.

Synthesis Workflow

1,1-dichloro-2,2-diethoxyethane is not known to be involved in biological signaling pathways. However, its synthesis provides a relevant experimental workflow. It is typically synthesized via the acid-catalyzed acetalization of dichloroacetaldehyde with ethanol. The reaction involves the nucleophilic attack of ethanol on the protonated carbonyl carbon of the aldehyde.

Caption: Conceptual workflow for the synthesis of 1,1-dichloro-2,2-diethoxyethane.

References

- 1. delltech.com [delltech.com]

- 2. knowledge.reagecon.com [knowledge.reagecon.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chymist.com [chymist.com]

- 7. hinotek.com [hinotek.com]

- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dichloroacetaldehyde Diethyl Acetal

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in various industrial and research applications. The document details its physicochemical properties, outlines key experimental protocols for its synthesis, and discusses its applications, particularly within the pharmaceutical and agrochemical sectors.

Physicochemical Properties

This compound, also known as 1,1-dichloro-2,2-diethoxyethane, is a chlorinated aldehyde derivative. It is a colorless liquid that serves as a crucial building block in organic synthesis. Below is a summary of its key quantitative data.

| Property | Value |

| Molecular Weight | 187.06 g/mol [1] |

| Linear Formula | Cl₂CHCH(OC₂H₅)₂ |

| CAS Number | 619-33-0 |

| Density | 1.138 g/mL at 25 °C |

| Boiling Point | 183-184 °C |

| Refractive Index | n20/D 1.436 |

| Flash Point | 59 °C (138.2 °F) - closed cup |

| Storage Temperature | 2-8°C |

Experimental Protocols: Synthesis of Acetal Derivatives

The synthesis of acetals, including this compound and its analogs, is crucial for their application in various fields. Below are detailed methodologies for key synthetic procedures.

1. Synthesis of this compound from Dichloroacetaldehyde and Ethanol

This is the most direct method for preparing the target compound.

-

Reaction: Dichloroacetaldehyde is reacted with ethanol in the presence of an acid catalyst.

-

Procedure:

-

Combine dichloroacetaldehyde and an excess of ethanol in a reaction vessel.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

The reaction mixture is typically stirred at a controlled temperature to facilitate the formation of the diethyl acetal.

-

Water, a byproduct of the reaction, is removed to drive the equilibrium towards the product. This can be achieved through azeotropic distillation.

-

Upon completion, the reaction mixture is neutralized, and the product is isolated and purified, usually by fractional distillation.

-

2. Synthesis of Chloroacetaldehyde Dimethyl Acetal from Vinyl Acetate and Chlorine

This method provides a pathway to a related monochlorinated acetal.

-

Reaction: Vinyl acetate is reacted with chlorine in the presence of excess methanol.

-

Procedure:

-

Introduce vinyl acetate (2.0 moles) and chlorine (2.0 moles) simultaneously into excess methanol (324 ml) with stirring and cooling, maintaining a temperature of 0° to 2°C over one hour.[2]

-

Following the addition, distill off the low-boiling constituents (up to 60°C) using a Vigreux column.[2]

-

Neutralize the remaining liquid residue with calcium oxide (34 g) while maintaining the temperature between 40° and 50°C.[2]

-

The reaction mixture will separate into two liquid phases. The upper organic layer is separated and purified by fractional distillation to yield pure chloroacetaldehyde dimethyl acetal.[2][3]

-

3. Synthesis of Dichloroacetaldehyde Dioctyl Acetal via Transacetalization

This protocol illustrates the conversion of the diethyl acetal to a different acetal.

-

Reaction: this compound is reacted with a higher boiling point alcohol (octanol) in the presence of an acid catalyst.

-

Procedure:

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of a range of important molecules:

-

Pharmaceutical Synthesis: It is a key precursor in the production of various active pharmaceutical ingredients (APIs).[5] Notably, it is used in the synthesis of the diuretic trichlormethiazide and the cytostatic agent mitotane.

-

Agrochemicals: This compound serves as an intermediate in the manufacturing of herbicides and insecticides.[5] For instance, dichloroacetaldehyde dimethyl acetal is a degradation product of the organophosphorus pesticide Trichlorfon.[6]

-

Chemical Research: In a laboratory setting, it is used for synthesizing other organochlorine compounds and for studying reaction mechanisms.[5] Its reactivity, stemming from the electron-withdrawing chlorine atoms, makes it a useful electrophile in nucleophilic substitution reactions.[5]

Chemical Reactivity and Logical Relationships

The chemical utility of this compound is centered around its reactivity. The following diagram illustrates the primary synthesis route and a key subsequent reaction, highlighting its role as a versatile chemical intermediate.

Caption: Synthesis and a subsequent transacetalization reaction of this compound.

References

- 1. scbt.com [scbt.com]

- 2. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 3. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Buy this compound (EVT-312273) | 619-33-0 [evitachem.com]

- 6. theclinivex.com [theclinivex.com]

An In-depth Technical Guide to Dichloroacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of dichloroacetaldehyde diethyl acetal (also known as 1,1-dichloro-2,2-diethoxyethane). This document is intended for use by professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical Structure and Properties

This compound is a halogenated acetal with the chemical formula C₆H₁₂Cl₂O₂. Its structure features a central ethane backbone with two chlorine atoms on one carbon and two ethoxy groups on the other.

Visualization of the Chemical Structure

The following diagram illustrates the two-dimensional structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂O₂ | |

| Molecular Weight | 187.06 g/mol | |

| CAS Number | 619-33-0 | |

| Appearance | Liquid | |

| Density | 1.138 g/mL at 25 °C | |

| Boiling Point | 183-184 °C | |

| Refractive Index (n20/D) | 1.436 | |

| SMILES String | CCOC(OCC)C(Cl)Cl | |

| InChI Key | CDHLQZJRWKQATP-UHFFFAOYSA-N |

Synthesis of this compound

Proposed Synthetic Workflow

The logical workflow for the synthesis and purification of this compound is outlined in the diagram below.

Detailed Experimental Protocol (Representative)

Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Acetaldehyde diethyl acetal (1 mole)

-

Gaseous chlorine (2 moles)

-

Anhydrous ethanol

-

Sodium metal

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, carefully add sodium metal (1 mole) to anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Chlorination: To a separate reaction vessel equipped with a gas inlet tube, mechanical stirrer, and thermometer, add acetaldehyde diethyl acetal (1 mole). Cool the vessel in an ice-water bath. Bubble gaseous chlorine (2 moles) through the stirred acetal at a rate that maintains the reaction temperature between 0-5 °C. The reaction is highly exothermic and requires careful temperature control.

-

Neutralization: Once the addition of chlorine is complete, slowly add the freshly prepared sodium ethoxide solution to the reaction mixture. Monitor the pH to ensure complete neutralization of the hydrogen chloride byproduct.

-

Work-up: After neutralization, filter the reaction mixture to remove the precipitated sodium chloride.

-

Purification: The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is a key tool for the structural elucidation of this compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.60 | d | 1H | CHCl₂ |

| ~4.62 | d | 1H | CH(OEt)₂ |

| ~3.75 | m | 4H | OCH₂CH₃ |

| ~1.27 | t | 6H | OCH₂CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy (Predicted)

While a specific IR spectrum for this compound is not available, the following characteristic peaks can be predicted based on its functional groups:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1120-1040 | Strong | C-O stretch (acetal) |

| 800-600 | Strong | C-Cl stretch |

Mass Spectrometry (Predicted)

The mass spectrum of this compound is expected to show fragmentation patterns characteristic of acetals. The molecular ion peak (M+) at m/z 186 may be weak or absent. Key fragmentation pathways would likely involve the loss of an ethoxy group (-OCH₂CH₃) to form an ion at m/z 141, and subsequent loss of ethylene or other fragments. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. The acetal group acts as a protecting group for the aldehyde functionality, allowing for selective reactions at other parts of a molecule. The dichloro- functionality provides a reactive handle for nucleophilic substitution or elimination reactions, enabling the synthesis of a variety of more complex molecules. In drug development, such halogenated intermediates are crucial for the synthesis of novel pharmaceutical compounds.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is encouraged for any specific application.

Spectroscopic Profile of Dichloroacetaldehyde Diethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dichloroacetaldehyde diethyl acetal (CAS No. 619-33-0), a compound of interest in organic synthesis and as a potential building block in pharmaceutical development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Chemical Structure and Properties

This compound, also known as 1,1-dichloro-2,2-diethoxyethane, possesses the chemical formula C₆H₁₂Cl₂O₂. Its structure is characterized by a dichloro-substituted carbon adjacent to a carbon bearing two ethoxy groups.

Linear Formula: Cl₂CHCH(OC₂H₅)₂ SMILES: CCOC(OCC)C(Cl)Cl

A summary of its key physical properties is provided in the table below.

| Property | Value |

| Molecular Weight | 187.06 g/mol |

| Boiling Point | 183-184 °C |

| Density | 1.138 g/mL at 25 °C |

| Refractive Index | n20/D 1.436 |

Spectroscopic Data

The following sections detail the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Proton NMR data has been reported for this compound, typically in deuterated chloroform (CDCl₃) as the solvent. The chemical shifts are indicative of the electronic environment of the protons in the molecule.

| Assignment | Chemical Shift (ppm) |

| -CH(Cl₂) | 5.6-6.0 |

| -CH(OEt)₂ | 4.5-4.7 |

| -OCH₂CH₃ | 3.6-3.8 |

| -OCH₂CH₃ | 1.2-1.3 |

Note: Specific chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. Key absorption bands for this compound are summarized below.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~1125 | C-O stretching (acetal) |

| ~750 | C-Cl symmetric stretching |

Mass Spectrometry (MS)

Mass spectrometry data reveals the mass-to-charge ratio of the parent ion and its fragmentation pattern, aiding in the determination of the molecular weight and structure.

| m/z | Relative Intensity (%) |

| 47 | 100.0 |

| 75 | 62.7 |

| 29 | 64.8 |

| 103 | 44.2 |

| 113 | 32.3 |

| 115 | 21.0 |

| 27 | 20.4 |

| 141 | 17.4 |

| 143 | 11.0 |

| 31 | 11.4 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the acquisition of the presented data were not fully available and may vary between different laboratories and instruments.

NMR Spectroscopy (General Protocol)

-

Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃) within an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The experiment is set up to acquire a ¹H spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared Spectroscopy (General Protocol)

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the clean salt plates is typically acquired first. Then, the spectrum of the sample is recorded.

-

Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (General Protocol)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of Dichloroacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetaldehyde diethyl acetal, also known as 1,1-dichloro-2,2-diethoxyethane, is a halogenated acetal with applications as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility and stability is crucial for its effective use in reaction chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines relevant experimental protocols, and discusses its degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂O₂ | |

| Molecular Weight | 187.06 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 183-184 °C | [2] |

| Density | 1.138 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.436 | [2] |

Solubility Profile

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Water | Soluble (forms hydrates) | [1] |

| Chloroform | Soluble | [N/A] |

| Methanol | Sparingly Soluble | [N/A] |

The presence of two ether linkages and a relatively short carbon chain contributes to its solubility in both polar and non-polar organic solvents. The chlorine atoms introduce some polarity, which likely facilitates its miscibility with a range of organic media. Its solubility in water is a key characteristic, though this also predisposes the compound to hydrolysis.[1]

Stability Profile

This compound is reported to be relatively stable under normal storage conditions.[1] However, it is susceptible to degradation under certain environmental stresses, primarily hydrolysis and thermal decomposition.

Hydrolytic Stability

In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis to yield dichloroacetaldehyde and ethanol.[1] This is a common reaction for acetals, which serve as protecting groups for aldehydes and are known to be labile in aqueous acidic environments. The general mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the ether oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxonium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which then further hydrolyzes to the corresponding aldehyde and a second molecule of alcohol.

Thermal Stability

The compound is known to decompose upon heating, though the specific temperature at which significant decomposition begins has not been detailed in the available literature.[1] Proper storage at recommended temperatures (e.g., 2-8°C as suggested by some suppliers) is crucial to maintain its purity and prevent degradation.

Experimental Protocols

Detailed experimental protocols specifically for determining the solubility and stability of this compound are not published. However, standard methodologies can be readily adapted for this purpose.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, thermostatted vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the excess, undissolved this compound has settled or formed a separate phase. Centrifugation can be used to expedite this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear, aqueous supernatant.

-

Quantification: Analyze the concentration of this compound in the aqueous sample using a validated analytical method, such as gas chromatography (GC) with a suitable detector (e.g., flame ionization detector - FID) or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mol/L.

Protocol for Assessing Hydrolytic Stability

-

Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.

-

Sample Preparation: Dissolve a known amount of this compound in each buffer solution to a specific initial concentration.

-

Incubation: Store the solutions in sealed containers at a constant temperature (e.g., 25 °C, 40 °C, or 50 °C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating analytical method (e.g., HPLC or GC).

-

Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition. Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the rate constants (k) and half-life (t₁/₂) for each condition.

Visualizations

Hydrolysis Pathway of this compound

The following diagram illustrates the acid-catalyzed hydrolysis of this compound, a key degradation pathway.

Caption: Acid-Catalyzed Hydrolysis Pathway.

Generalized Experimental Workflow for Stability Assessment

The logical flow for conducting a stability study is depicted in the following diagram.

Caption: Workflow for Stability Assessment.

Conclusion

This compound is a moderately stable compound that is soluble in water and a range of organic solvents. Its primary degradation pathway is hydrolysis, which is expected to be accelerated in acidic and basic conditions. While precise quantitative data on its solubility and stability are not widely published, the experimental protocols outlined in this guide provide a framework for researchers to determine these critical parameters. A comprehensive understanding of these properties is essential for the successful application of this compound in research and development. Further studies to quantify its solubility in various solvents and to delineate its degradation kinetics under different conditions would be of significant value to the scientific community.

References

An In-depth Technical Guide to the Reactivity of Dichloroacetaldehyde Diethyl Acetal with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetaldehyde diethyl acetal, with the chemical formula C₆H₁₂Cl₂O₂, is a versatile synthetic intermediate characterized by a diethyl acetal protecting group and a dichloromethyl moiety.[1] This structure imparts a unique reactivity profile, making it a valuable building block in organic synthesis, particularly for the construction of various heterocyclic systems and other complex organic molecules relevant to the pharmaceutical and agrochemical industries. The presence of two electron-withdrawing chlorine atoms renders the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including detailed experimental protocols, quantitative data, and mechanistic insights.

General Reactivity Profile

The primary mode of reactivity for this compound involves nucleophilic attack at the carbon atom bearing the two chlorine atoms. The acetal group is generally stable under neutral and basic conditions but can be hydrolyzed to the corresponding aldehyde in the presence of acid.[2] The electron-withdrawing nature of the adjacent dichloromethyl group can influence the stability and reactivity of the acetal.

A general workflow for the reaction of this compound with nucleophiles can be visualized as follows:

References

The Unveiling of a Versatile Reagent: A Technical Guide to the Discovery and History of Dichloroacetaldehyde Diethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, synthesis, and physicochemical properties of dichloroacetaldehyde diethyl acetal, a significant yet often overlooked organochlorine compound. While the precise moment of its discovery remains obscured by the annals of 19th-century organic chemistry, its synthesis and utility can be understood through the examination of analogous chlorinated acetals and the evolution of synthetic methodologies. This document provides a comprehensive overview of its probable early synthesis, modern preparatory techniques, detailed experimental protocols, and its role as a crucial intermediate in the synthesis of pharmaceuticals. All quantitative data is presented in structured tables, and key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, systematically named 1,1-dichloro-2,2-diethoxyethane, is a stable and versatile chemical intermediate. Its structure, featuring a geminal dichloro group and a diethyl acetal, provides a unique combination of reactivity and stability, making it a valuable building block in organic synthesis. The acetal functional group serves as a protecting group for the highly reactive aldehyde, allowing for selective transformations at other parts of a molecule. The dichloromethyl group, in turn, can participate in a variety of reactions, including nucleophilic substitutions and eliminations, or can be a precursor to other functional groups. This guide aims to provide a thorough understanding of this compound, from its historical context to its modern applications, with a focus on detailed experimental procedures and clear data presentation.

Historical Perspective and Discovery

Pinpointing the exact date and discoverer of this compound is challenging due to the nature of scientific reporting in the 19th century. The synthesis of new compounds was often reported in brief communications within broader studies of reaction types, and comprehensive characterization was not always provided.

The latter half of the 19th century saw a surge in the exploration of organochlorine chemistry, driven by the burgeoning synthetic dye industry and the quest for new pharmaceuticals. The synthesis of acetals, recognized as stable derivatives of aldehydes, was also an active area of research. It is highly probable that this compound was first synthesized during this period, likely as an extension of the work on the chlorination of acetaldehyde and the subsequent formation of its acetal derivatives.

While a definitive "discovery" paper is not readily identifiable, the synthesis would have logically followed the established principles of chlorination and acetalization reactions of the time. Early synthetic chemists would have likely explored the reaction of dichloroacetaldehyde, itself a product of the chlorination of acetaldehyde or ethanol, with ethanol in the presence of an acid catalyst.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are based on modern, well-established analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₁₂Cl₂O₂ |

| Molecular Weight | 187.06 g/mol |

| Boiling Point | 183-184 °C |

| Density | 1.138 g/mL at 25 °C |

| Refractive Index | n20/D 1.436 |

Synthesis of this compound

Plausible Historical Synthesis

Based on the chemical knowledge of the late 19th century, a likely early synthesis of this compound would have involved a two-step process: the chlorination of acetaldehyde followed by acetalization.

Step 1: Chlorination of Acetaldehyde

The chlorination of acetaldehyde was a known reaction, though controlling the degree of chlorination would have been a significant challenge, often leading to a mixture of mono-, di-, and trichloroacetaldehydes.

Step 2: Acetalization of Dichloroacetaldehyde

The resulting dichloroacetaldehyde would then be reacted with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride gas, to form the diethyl acetal. The reaction is an equilibrium process, and the removal of water would have been necessary to drive the reaction towards the product.

Modern Synthetic Methods

Modern synthetic chemistry offers more controlled and efficient methods for the preparation of this compound.

This remains a common and straightforward method. Dichloroacetaldehyde is reacted with an excess of ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid or a strong acidic ion-exchange resin. The use of a Dean-Stark apparatus or other methods to remove water by azeotropic distillation ensures a high yield of the acetal.

A more direct route involves the chlorination of commercially available acetaldehyde diethyl acetal. This method avoids the handling of the volatile and reactive dichloroacetaldehyde. The reaction is typically carried out by bubbling chlorine gas through the acetal, often in the presence of a radical scavenger to control side reactions.

Methodological & Application

Application Notes and Protocols: Dichloroacetaldehyde Diethyl Acetal in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of dichloroacetaldehyde diethyl acetal, a versatile C2-building block in organic synthesis. This document offers detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of reaction pathways to facilitate its application in research and development, particularly in the fields of pharmaceutical and agrochemical synthesis.

Introduction

This compound, with the chemical formula C₆H₁₂Cl₂O₂, is a stable, protected form of the highly reactive dichloroacetaldehyde.[1] Its acetal functionality masks the aldehyde group, allowing for selective reactions at the dichloromethyl carbon. The presence of two electron-withdrawing chlorine atoms makes this carbon atom highly electrophilic and susceptible to nucleophilic attack.[1] This reactivity profile makes it a valuable reagent for the introduction of a dichloromethyl group or a masked aldehyde functionality into organic molecules. Its applications include the synthesis of heterocyclic compounds, such as pyrazoles and imidazoles, and as an intermediate in the production of various pharmaceutical and agrochemical compounds.[1]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂O₂ | [1] |

| Molecular Weight | 187.06 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | |

| Boiling Point | 183-184 °C | [1] |

| Density | 1.138 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.436 | [1] |

| CAS Number | 619-33-0 | [1] |

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is an irritant to the skin, eyes, and respiratory system.[1]

Key Applications and Experimental Protocols

Transacetalization Reactions

Transacetalization is a key reaction of this compound, allowing for the protection of diols or the exchange of the diethyl acetal for other acetals. This is particularly useful for introducing the dichloromethyl group into molecules containing diol functionalities.

A representative workflow for a typical transacetalization reaction is depicted below.

Caption: General workflow for transacetalization.

Protocol 1: Synthesis of 2-(Dichloromethyl)-1,3-dioxepane from this compound and 1,4-Butanediol

This protocol is adapted from a known procedure for the synthesis of 2-(chloromethyl)-1,3-dioxepane.[2]

Materials:

-

This compound

-

1,4-Butanediol

-

Acid catalyst (e.g., Dowex 50 resin)

-

Nitrogen gas

-

Standard laboratory glassware for reaction, distillation, and filtration

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, distillation column, and distillation head, combine this compound (e.g., 0.5 mol), 1,4-butanediol (e.g., 0.5 mol), and Dowex 50 resin (e.g., 10 g).

-

Flush the apparatus with nitrogen gas.

-

Heat the reaction mixture to approximately 115 °C with continuous stirring.

-

Continuously remove the ethanol byproduct by distillation. Monitor the progress of the reaction by measuring the amount of ethanol collected.

-

Once the stoichiometric amount of ethanol has been collected, cool the reaction mixture to room temperature.

-

Filter the crude reaction mixture to remove the ion exchange resin.

-

Purify the resulting product, 2-(dichloromethyl)-1,3-dioxepane, by fractional distillation under reduced pressure.

Expected Results: The product is isolated as a colorless liquid. The structure can be confirmed by spectroscopic methods such as NMR and elemental analysis.

| Reactant | Molar Ratio | Product | Yield |

| This compound | 1 | 2-(Dichloromethyl)-1,3-dioxepane | High |

| 1,4-Butanediol | 1 |

Nucleophilic Substitution Reactions

The dichloromethyl group of this compound is susceptible to nucleophilic substitution. While specific protocols for the dichloro- compound are scarce in the readily available literature, the analogous reaction of chloroacetaldehyde diethyl acetal with silver nitrite to form nitroacetaldehyde diethyl acetal suggests the feasibility of such transformations.[3] This opens up possibilities for introducing various functional groups by displacing one or both chlorine atoms.

The general mechanism for nucleophilic substitution is illustrated below.

Caption: Nucleophilic substitution at the dichloromethyl carbon.

Conceptual Protocol 2: Synthesis of a Monosubstituted Acetal

This conceptual protocol is based on the known reactivity of similar haloacetals.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, sodium cyanide, or an alkoxide)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in an appropriate aprotic polar solvent in a round-bottom flask under an inert atmosphere.

-

Add the nucleophile to the solution, either neat or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Expected Results: The expected product would be the corresponding monosubstituted acetal. The yield would be dependent on the specific nucleophile and reaction conditions.

| Reactant | Molar Ratio | Product | Expected Yield |

| This compound | 1 | Monosubstituted Acetal | Variable |

| Nucleophile | 1-1.2 |

Synthesis of Heterocyclic Compounds

This compound is a precursor for the synthesis of various heterocyclic compounds. For instance, it can be envisioned as a synthon for the construction of pyrazole rings through condensation with hydrazine derivatives, followed by cyclization.

The logical pathway for the synthesis of a dichloromethyl-substituted pyrazole is outlined below.

Caption: Pathway to dichloromethyl-substituted pyrazoles.

Conceptual Protocol 3: Synthesis of a Dichloromethyl-Substituted Pyrazole

This protocol is based on the general principles of pyrazole synthesis from dicarbonyl compounds and hydrazines.

Materials:

-

This compound

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

-

Acid catalyst (for in situ hydrolysis)

-

Solvent (e.g., ethanol, acetic acid)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., HCl) to facilitate the in situ hydrolysis of the acetal to dichloroacetaldehyde.

-

Add the hydrazine derivative to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Expected Results: The expected product is a pyrazole substituted with a dichloromethyl group. The yield will depend on the specific hydrazine derivative and reaction conditions.

| Reactant | Molar Ratio | Product | Expected Yield |

| This compound | 1 | Dichloromethyl-substituted Pyrazole | Moderate |

| Hydrazine Derivative | 1 |

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to act as a protected aldehyde and as an electrophile at the dichloromethyl carbon allows for a range of transformations, including transacetalization, nucleophilic substitution, and the synthesis of heterocyclic structures. The protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for researchers in exploiting the full synthetic potential of this compound in the development of novel molecules for pharmaceutical and other applications. Further exploration of its reactivity with a broader range of nucleophiles and in various cyclization reactions is warranted to expand its synthetic utility.

References

Dichloroacetaldehyde Diethyl Acetal: A Versatile Protecting Group for Aldehydes in Organic Synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Aldehydes, being highly reactive functional groups, often require temporary masking to prevent unwanted side reactions. Dichloroacetaldehyde diethyl acetal emerges as a valuable reagent for this purpose, offering a stable yet readily cleavable protecting group for aldehydes. This acetal is particularly stable under basic conditions, a common requirement in many synthetic routes involving organometallic reagents or basic hydrolysis of esters.[1] The protection strategy involves the formation of a dichloroacetyl acetal, which effectively shields the aldehyde functionality from nucleophilic attack and oxidation. Subsequent deprotection under specific acidic or neutral conditions regenerates the aldehyde, allowing for further synthetic manipulations. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for aldehydes.

Principle of Protection and Deprotection

The core principle behind using this compound lies in the reversible formation of a more stable acetal from an aldehyde. The protection step typically proceeds via an acid-catalyzed transacetalization reaction. In this equilibrium-driven process, the diethyl acetal of dichloroacetaldehyde reacts with the target aldehyde in the presence of an acid catalyst, transferring the dichloroacetyl group to the aldehyde.

Deprotection, or the cleavage of the dichloroacetyl acetal, is generally achieved under acidic conditions, which hydrolyze the acetal back to the original aldehyde.[1] Alternative mild, neutral deprotection methods have also been developed, offering greater compatibility with sensitive functional groups.[2][3]

Advantages of this compound

Experimental Protocols

Protocol 1: Protection of Benzaldehyde via Transacetalization